molecular formula C13H21N3O3 B2518544 N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1421478-08-1

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2518544
CAS No.: 1421478-08-1
M. Wt: 267.329
InChI Key: RYLVMLPZHDVNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and oxazole intermediates. The piperidine ring can be synthesized through a series of cyclization reactions, while the oxazole ring is often formed via cyclodehydration of appropriate precursors. The final step involves coupling the piperidine and oxazole intermediates under specific reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of solvents, temperature, and pressure conditions are critical factors in achieving high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the piperidine ring .

Scientific Research Applications

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-Amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide

Uniqueness

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a piperidine ring and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-10-9-12(15-19-10)13(17)14-11-3-5-16(6-4-11)7-8-18-2/h9,11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLVMLPZHDVNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.